(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Overview
Description
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a hydroxy group, and a phenylprop-2-en-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-hydroxybenzofuran-3(2H)-one with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the double bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and the benzofuran ring play crucial roles in its binding to enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
- This compound derivatives
- Other benzofuran derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. The presence of both the hydroxy group and the phenylprop-2-en-1-ylidene moiety allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-cinnamylidene-6-hydroxy-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-13-9-10-14-16(11-13)20-15(17(14)19)8-4-7-12-5-2-1-3-6-12/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYCWSICLOFYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358659 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88281-20-3 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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